Lipophilicity (XLogP3-AA) Defines a Distinct CNS-Penetrant Profile vs. Carboxylic Acid and Unsubstituted Analog
The target compound possesses a computed XLogP3-AA value of 2.1, which is markedly higher than its free carboxylic acid analog and a simpler piperidine sulfonyl acetate building block, positioning it squarely in the optimal range for CNS drug penetration but not so high as to cause significant solubility or promiscuity issues. This contrasts sharply with the free acid (predicted XLogP3-AA ~0.5-1.0 due to ionization) and the unsubstituted methyl 2-(piperidin-4-ylsulfonyl)acetate (XLogP3-AA <0.5) [1]. This difference is critical for selecting a compound with appropriate brain penetration potential in neurological or neuroendocrine drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Free carboxylic acid analog: ~0.5-1.0 (estimated); Methyl 2-(piperidin-4-ylsulfonyl)acetate: <0.5 |
| Quantified Difference | At least 1.1 logP units higher than the free acid; >1.6 logP units higher than the unsubstituted piperidine. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15). |
Why This Matters
A higher cLogP directly correlates with improved passive membrane permeation and blood-brain barrier penetration, which is essential for CNS-targeted indications but would be deleterious if peripheral selectivity is required.
- [1] PubChem. (2026). Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate, CID 71809167; and related computed properties for methyl 2-(piperidin-4-ylsulfonyl)acetate, CID 71809167 analog search. National Center for Biotechnology Information. View Source
